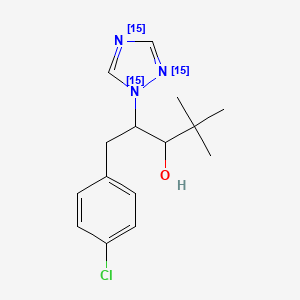
(Rac)-Paclobutrazol-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Paclobutrazol-15N3 is a synthetic compound belonging to the class of triazole fungicides. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is primarily used as a plant growth regulator and fungicide, known for its ability to inhibit gibberellin biosynthesis, thereby reducing plant height and promoting more robust growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Paclobutrazol-15N3 typically involves the reaction of triazole derivatives with appropriate alkylating agents under controlled conditions. The process often includes steps such as nitration, reduction, and cyclization to form the triazole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high efficiency. Key steps include the preparation of intermediates, purification through crystallization or distillation, and final formulation into a usable product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Paclobutrazol-15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.
Scientific Research Applications
(Rac)-Paclobutrazol-15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in plant biology research to investigate the effects of growth regulators on plant development and stress responses.
Medicine: Explored for its potential antifungal properties and its role in developing new pharmaceuticals.
Industry: Utilized in agriculture to control plant growth and improve crop yields, as well as in the formulation of fungicides.
Mechanism of Action
The primary mechanism of action of (Rac)-Paclobutrazol-15N3 involves the inhibition of gibberellin biosynthesis in plants. Gibberellins are plant hormones that promote cell elongation and growth. By inhibiting the enzymes involved in gibberellin production, this compound reduces plant height and promotes more compact and robust growth. The compound targets specific enzymes in the gibberellin biosynthetic pathway, leading to reduced hormone levels and altered plant development.
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: A non-racemic form of the compound with similar growth-regulating properties.
Uniconazole: Another triazole fungicide with similar mechanisms of action but different chemical structure.
Flurprimidol: A plant growth regulator with a different chemical structure but similar effects on gibberellin biosynthesis.
Uniqueness
(Rac)-Paclobutrazol-15N3 is unique due to its racemic nature, which can result in different biological activities compared to its non-racemic counterparts. The presence of both enantiomers may lead to a broader spectrum of activity and potentially different interactions with biological targets.
Properties
Molecular Formula |
C15H20ClN3O |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-((1,2,4-15N3)1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/i17+1,18+1,19+1 |
InChI Key |
RMOGWMIKYWRTKW-UMWURPMJSA-N |
Isomeric SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)[15N]2C=[15N]C=[15N]2)O |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)


![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)

![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)

